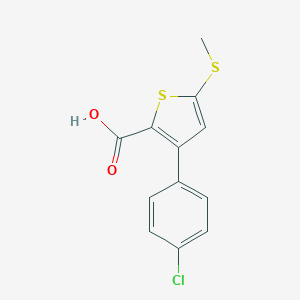

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, also known as CMSTA, is a phenylthiophenecarboxylic acid, which is a type of sulfur-containing organic compound. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. CMSTA has been used in the synthesis of several compounds, including pharmaceuticals and natural products. In addition, CMSTA has been studied for its potential role in the development of new drugs and therapeutic agents.

Scientific Research Applications

Chemical and Spectroscopic Properties

- The 3-hydroxythiophene system, including derivatives like 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, shows unique chemical and spectroscopic properties. These compounds demonstrate solvent-dependent equilibrium between hydroxy and thiophen-3(2H)-one tautomers, with 3-hydroxythiophenes being less reactive to electrophiles compared to corresponding 3-hydroxypyrroles. They also exhibit high regioselectivity in O-alkylation and O-acylation reactions (Hunter & Mcnab, 2010).

Structural Analysis and Docking Studies

- Tetrazole derivatives, including compounds with a 4-chlorophenyl group, have been structurally analyzed via X-ray crystallography. These studies provide insights into the planar nature of the tetrazole rings and the conformation of aryl rings. Molecular docking studies help understand the orientation and interactions of these molecules in the active site of enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).

Synthesis of Derivatives

- Research on the synthesis of various derivatives of thiophene carboxylates, including those with methylsulfanyl groups, has been conducted. These studies focus on understanding the reaction mechanisms and optimizing the yield of desired products. Such research contributes significantly to the development of new compounds with potential applications in various fields (Corral & Lissavetzky, 1984).

Development of Insecticides

- Halogenated 2-thiophenecarboxylic acid derivatives, similar to 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, have been used as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds exhibit targeted insecticidal activities with low mammalian toxicity, highlighting their potential in agricultural applications (Hull et al., 2007).

Antiviral Activity

- Derivatives of 4-chlorophenyl thiadiazole, related to the chemical structure of 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid, have been synthesized and tested for their antiviral activity. Such studies are crucial in exploring new therapeutic options against viral infections (Chen et al., 2010).

Density Functional Theory Calculations

- Density functional theory calculations on substituted thiophenes, including methylsulfanyl derivatives, provide insights into the electronic states and reactivity of these compounds. Such theoretical studies are fundamental for understanding the chemical behavior and potential applications of these compounds (Ando & Ueda, 2002).

properties

IUPAC Name |

3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S2/c1-16-10-6-9(11(17-10)12(14)15)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMNTURPOFZOON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B368581.png)

![2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B368583.png)

![N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B368584.png)

![(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide](/img/structure/B368585.png)

![N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B368587.png)

![N-{1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B368590.png)

![N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B368592.png)

![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B368593.png)

![N-({1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B368594.png)

![N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B368595.png)

![N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B368598.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide](/img/structure/B368599.png)

![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368600.png)

![N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368602.png)